molecular formula C7H7BrN2O B078859 N-(3-bromopyridin-4-yl)acetamide CAS No. 13535-03-0

N-(3-bromopyridin-4-yl)acetamide

Cat. No. B078859
CAS RN: 13535-03-0
M. Wt: 215.05 g/mol
InChI Key: LLVBYEXIVJEZSD-UHFFFAOYSA-N
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Description

“N-(3-bromopyridin-4-yl)acetamide” is a synthetic chemical compound with the molecular formula C7H7BrN2O . It is known for its potential use in scientific research.


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a study describes the synthesis of a series of novel pyridine derivatives via a palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .

Scientific Research Applications

  • N-(3-bromopyridin-4-yl)acetamide has been used in the synthesis of novel sulphonamide derivatives, showing good antimicrobial activity. Compounds synthesized from acetamide derivatives demonstrated high activity against various strains (Fahim & Ismael, 2019).

  • This compound is involved in rearrangement reactions with acyl chlorides and triethylamine, yielding pyridin-4-yl α-substituted acetamide products. This rearrangement is a result of nucleophilic aromatic substitution, suggesting a formal two-carbon insertion (Getlik et al., 2013).

  • In the search for antiallergic agents, N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been synthesized using aminopyridine and acetamide derivatives. These compounds demonstrated potent antiallergic activity in various assays (Menciu et al., 1999).

  • N-(6-Bromo-4-oxochroman-3-yl)acetamide, a related compound, has been studied for its potential in producing β-adrenergic blocking agents. Its derivatives demonstrated interesting chemical properties and potential medicinal applications (Lap & Williams, 1976).

  • N-(5-Aminopyridin-2-yl)acetamide has been analyzed for its antidiabetic activity. Molecular docking analysis suggested that it could act as a good inhibitor against diabetic nephropathy (Asath et al., 2016).

Safety And Hazards

While specific safety and hazard information for “N-(3-bromopyridin-4-yl)acetamide” is not available, general safety measures for handling similar compounds include avoiding inhalation, contact with skin or eyes, and ensuring adequate ventilation during use .

properties

IUPAC Name

N-(3-bromopyridin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-5(11)10-7-2-3-9-4-6(7)8/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVBYEXIVJEZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449268
Record name N-(3-bromopyridin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromopyridin-4-yl)acetamide

CAS RN

13535-03-0
Record name N-(3-bromopyridin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AR Blaazer, JHM Lange, MAW van der Neut… - European journal of …, 2011 - Elsevier
The discovery, synthesis and structure-activity relationship (SAR) of a novel series of cannabinoid 1 (CB 1 ) and cannabinoid 2 (CB 2 ) receptor ligands are reported. Based on the …
Number of citations: 75 www.sciencedirect.com

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